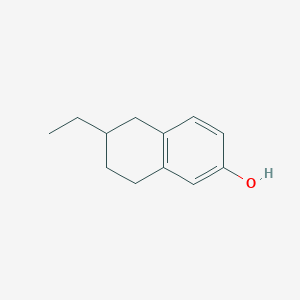

6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

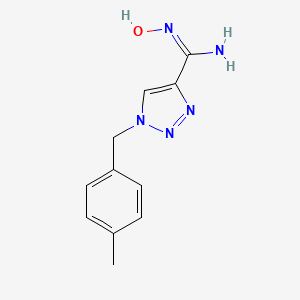

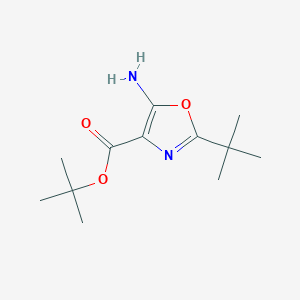

“6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol” is a chemical compound . It is a member of the class tetralins that is 1,2,3,4-tetrahydronaphthalene which is substituted at position 6 by a hydroxy group .

Molecular Structure Analysis

The molecular weight of “this compound” is 176.26 . The InChI code is1S/C12H16O/c1-2-9-3-4-11-8-12 (13)6-5-10 (11)7-9/h5-6,8-9,13H,2-4,7H2,1H3 . Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . The storage temperature is room temperature .Scientific Research Applications

Synthetic Methods and Applications

A key area of scientific research involving 6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol is in the development of synthetic methods. Mo and Lee (2010) described an efficient method for synthesizing 1,4-dihydronaphthalenes, which are structurally related to this compound. This method involves intramolecular Pt-catalyzed cyclohydroarylation, demonstrating its potential in creating complex organic structures (Mo & Lee, 2010).

Hasegawa (1997) explored the photoinduced electron transfer processes in the synthesis of tetrahydronaphthalene derivatives. This research provides insights into the chemical behavior of compounds similar to this compound under specific conditions (Hasegawa, 1997).

Applications in Drug Synthesis

In the context of drug synthesis, Meyer et al. (1995) reported on A-80426, a novel antidepressant combining α-2 antagonism with 5-HT uptake inhibition. The structure of this compound includes a tetrahydronaphthalen moiety, which is relevant to the chemical class of this compound (Meyer et al., 1995).

Silicon-Based Drug and Odorant Synthesis

Büttner et al. (2007) developed a building block for the synthesis of silicon-based drugs and odorants, using a derivative of 5,8-disila-5,6,7,8-tetrahydronaphthalene. This research demonstrates the potential of silicon-substituted tetrahydronaphthalene derivatives in pharmaceutical and fragrance industries (Büttner et al., 2007).

Material Science and Liquid Crystal Research

Gray and Lacey (1983) investigated the synthesis and properties of certain naphthalene derivatives, including tetrahydronaphthalenes, for their application in liquid crystals. This research provides insights into the material science applications of tetrahydronaphthalene derivatives (Gray & Lacey, 1983).

Mechanism of Action

Mode of Action

The mode of action of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol is currently unknown due to the lack of specific studies on this compound . It’s important to note that understanding the interaction between a compound and its targets is crucial for predicting its therapeutic effects and potential side effects.

Safety and Hazards

The safety information for “6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

6-ethyl-5,6,7,8-tetrahydronaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h5-6,8-9,13H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSMEPQNVJBDAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2881632.png)

![6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine](/img/structure/B2881635.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2881637.png)

![Ethyl 2-[benzotriazol-1-ylmethyl-(2-ethoxy-2-oxoethyl)amino]acetate](/img/structure/B2881638.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2881645.png)

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2881647.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2881648.png)